![molecular formula C22H20FN3OS2 B2354092 2-(ethylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide CAS No. 1421489-60-2](/img/structure/B2354092.png)
2-(ethylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide
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Overview
Description
“2-(ethylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide” is a derivative of imidazo[2,1-b]thiazole . Imidazo[2,1-b]thiazole nucleus is a very interesting scaffold in terms of chemistry and biological activity . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino) thiazol-5-yl) ethanone with different heterocyclic amines and thiosemicarbazones . A mixture of compound 5 (0.34 g, 0.92 mmol), compound 12a (0.444 g, 2.48 mmol), and DIPEA (0.57 mL, 3.3 mmol) in DMSO (10 mL) was stirred at 80 °C for 8 h .
Molecular Structure Analysis
The molecular structure of “2-(ethylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide” can be analyzed using spectroscopic data. For example, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .
Chemical Reactions Analysis
The chemical reactions of “2-(ethylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide” can be analyzed based on its functional groups. The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have wide range of biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(ethylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide” can be analyzed using spectroscopic data. For example, the MS-ESI data provides the m/z value .
Scientific Research Applications
Antiproliferative Activity
This compound has shown broad-spectrum antiproliferative activity . It has been tested for in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types . The compound showed superior potencies than Sorafenib, a standard drug, against different cancer cell lines .
Nonlinear Optical Material
The compound showed promising results as a nonlinear optical material . The third-order nonlinear susceptibility (χ(3)) value for the crystal is higher than those obtained from a few similar types of molecule .
Inhibitory Activities Against SHP1
The compound has shown inhibitory activities against SHP1 . The photophysical properties and inhibitory activities of these derivatives were thoroughly studied from the theoretical simulation and experimental application aspects .
Future Directions
The future directions for “2-(ethylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry. More efforts are required from the medicinal chemists for development of more efficient and safer anticancer agents .
properties
IUPAC Name |
2-ethylsulfanyl-N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3OS2/c1-3-28-19-7-5-4-6-17(19)21(27)24-12-20-14(2)26-13-18(25-22(26)29-20)15-8-10-16(23)11-9-15/h4-11,13H,3,12H2,1-2H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLCMSYPBVBPGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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